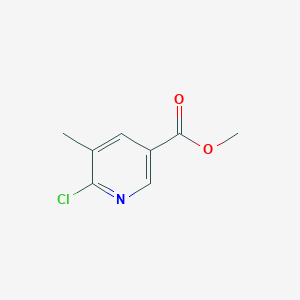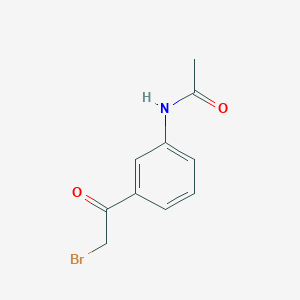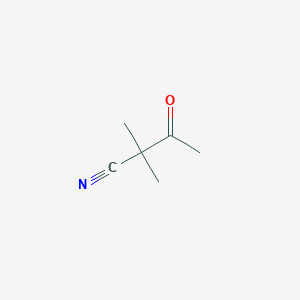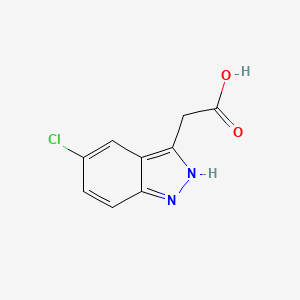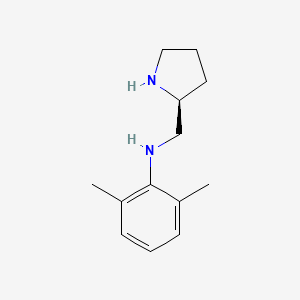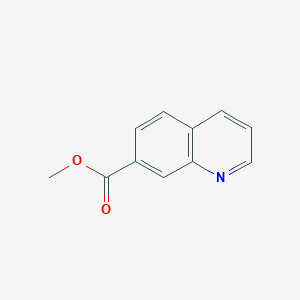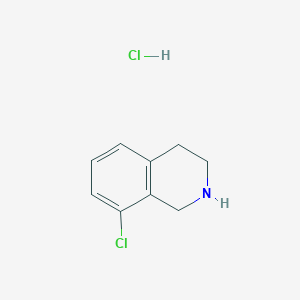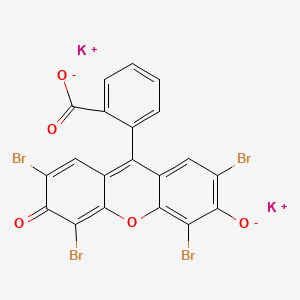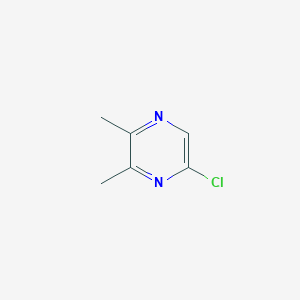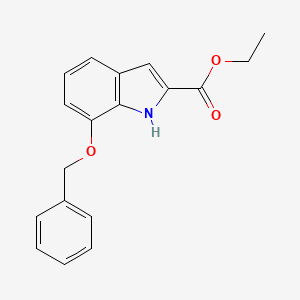
Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.) .Applications De Recherche Scientifique
Recherche sur la maladie d'Alzheimer
Ce composé a été étudié pour son rôle potentiel dans le traitement de la maladie d'Alzheimer. Les chercheurs ont étudié des dérivés comme les 4-aminométhyl-7-benzyloxy-2H-chromén-2-ones pour leur capacité à inhiber les cholinestérases (AChE et BChE) et la monoamine oxydase B (MAO B), qui sont des enzymes impliquées dans la physiopathologie d'Alzheimer . Ces inhibiteurs pourraient contribuer à atténuer les symptômes cognitifs associés à la maladie.
Activité antioxydante
Les propriétés antioxydantes des composés liés à l'Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate présentent un intérêt significatif. Les antioxydants jouent un rôle crucial dans la protection de l'organisme contre le stress oxydatif, qui peut entraîner diverses maladies chroniques. L'efficacité du composé dans l'élimination des radicaux libres pourrait être cruciale dans le développement de nouvelles thérapies antioxydantes .
Applications antimicrobiennes
Des recherches sont en cours sur le potentiel antimicrobien de ce composé. En étudiant sa relation structure-activité, les scientifiques visent à développer de nouveaux agents antimicrobiens capables de combattre les souches résistantes de bactéries et d'autres agents pathogènes .
Propriétés anti-inflammatoires
L'activité anti-inflammatoire des dérivés de l'this compound est un autre domaine de recherche. L'inflammation est une réponse biologique à des stimuli nocifs, et son contrôle est essentiel pour traiter diverses affections, notamment les maladies auto-immunes .
Études d'amarrage moléculaire
Les études d'amarrage moléculaire sont cruciales pour comprendre comment l'this compound et ses dérivés interagissent avec les cibles biologiques. Ces études aident à prédire l'affinité de liaison et le mode d'action du composé, ce qui est essentiel pour la conception et le développement de médicaments .
Synthèse de produits naturels
Le composé est également utilisé dans la synthèse de produits naturels, en particulier ceux contenant des cycles benzofurane. Ces produits naturels sont étudiés pour leurs structures complexes et leurs activités biologiques potentielles, qui pourraient conduire à la découverte de nouveaux agents thérapeutiques .
Mécanisme D'action
Target of Action
It is known that indole derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It is known that indole derivatives can undergo various chemical reactions, including nucleophilic substitution and oxidation . The benzyloxy group in the compound may also play a role in its interaction with its targets .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
The presence of the ethyl ester group may influence its bioavailability .
Result of Action
Indole derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and temperature .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 7-phenylmethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-21-18(20)15-11-14-9-6-10-16(17(14)19-15)22-12-13-7-4-3-5-8-13/h3-11,19H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKSDZLFVYKGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80531387 | |
| Record name | Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84639-06-5 | |
| Record name | Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


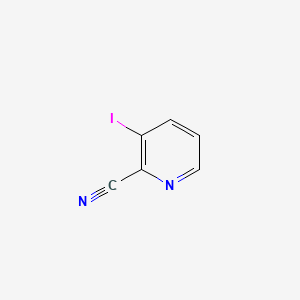
![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)
